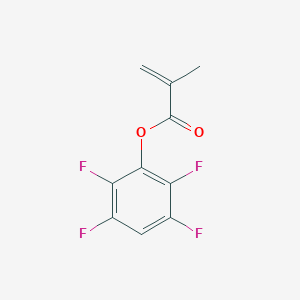

2,3,5,6-tetrafluorophenyl methacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c1-4(2)10(15)16-9-7(13)5(11)3-6(12)8(9)14/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQNBJUNTSWDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=CC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544494 | |

| Record name | 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101156-31-4 | |

| Record name | 2,3,5,6-Tetrafluorophenyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Perfluorophenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Activated Ester Monomers

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluorophenyl Methacrylate (TFPMA)

In the landscape of advanced polymer chemistry, functional monomers serve as the cornerstone for creating materials with tailored properties and sophisticated capabilities. Among these, this compound (TFPMA) has emerged as a monomer of significant strategic importance. Its distinction lies in the "activated" nature of its tetrafluorophenyl ester group. This group acts as an excellent leaving group, rendering polymers derived from TFPMA, namely poly(this compound) or p(TFPMA), highly susceptible to nucleophilic attack.

This inherent reactivity makes p(TFPMA) an exceptional precursor for post-polymerization modification. Researchers and drug development professionals leverage this platform to synthesize libraries of well-defined functional polymers, such as poly(methacrylamides), by introducing a variety of amine-containing molecules.[1] This method is often more efficient and versatile than attempting to polymerize the corresponding functional methacrylamide monomers directly. The resulting materials find applications in drug delivery, functional surfaces, and the development of advanced biomaterials.[2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of the TFPMA monomer, grounded in established chemical principles and laboratory practices.

Part 1: The Synthetic Strategy: Nucleophilic Acyl Substitution

The most reliable and widely employed method for synthesizing TFPMA is the esterification of 2,3,5,6-tetrafluorophenol with methacryloyl chloride.[4] This reaction proceeds via a classic nucleophilic acyl substitution mechanism.

Causality of Reagent Selection:

-

2,3,5,6-Tetrafluorophenol: The starting phenol. Its hydroxyl group acts as the nucleophile. The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, facilitating its removal.

-

Methacryloyl Chloride: The acylating agent. As an acid chloride, it is highly reactive towards nucleophiles, allowing the reaction to proceed under mild conditions.[5][6]

-

Triethylamine (Et₃N): A non-nucleophilic organic base. It serves two critical functions:

-

It deprotonates the 2,3,5,6-tetrafluorophenol to form the more potent tetrafluorophenoxide nucleophile.

-

It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the desired product or other reactants. The resulting triethylammonium chloride salt precipitates from many organic solvents, simplifying its removal.[7]

-

-

Anhydrous Solvent (e.g., Diethyl Ether, Dichloromethane): An inert solvent is required to dissolve the reactants. It must be anhydrous (dry) because methacryloyl chloride readily hydrolyzes with water to form methacrylic acid, an unwanted side product.[6]

-

Polymerization Inhibitor (e.g., BHT): Methacrylate monomers are prone to spontaneous free-radical polymerization, which can be initiated by heat, light, or impurities. A small amount of a radical scavenger is crucial to ensure the monomer remains unpolymerized during synthesis and storage.[7]

Reaction Mechanism

The synthesis follows a two-step nucleophilic acyl substitution pathway, as illustrated below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]

- 3. Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methacryloyl chloride - Wikipedia [en.wikipedia.org]

- 6. vandemark.com [vandemark.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Methacrylate: Properties, Synthesis, Polymerization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorophenyl methacrylate (TFPMA) is a fluorinated methacrylate monomer that has garnered significant interest in the fields of polymer chemistry and materials science. Its unique chemical structure, featuring a tetrafluorophenyl ester group, imparts valuable properties to the resulting polymers. This guide provides a comprehensive overview of the physicochemical properties, synthesis, controlled polymerization, and key applications of TFPMA, with a particular focus on its role as a versatile precursor for the synthesis of functional polymers through post-polymerization modification. This attribute makes it a valuable tool for researchers in drug development and other advanced materials applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of TFPMA is essential for its handling, synthesis, and polymerization. While some experimental data is limited, the following table summarizes the key known and predicted properties.

| Property | Value | Source/Comment |

| Chemical Formula | C₁₀H₆F₄O₂ | |

| Molecular Weight | 234.15 g/mol | |

| Appearance | Not specified; likely a liquid at room temperature | |

| Boiling Point | 245.2 ± 40.0 °C (Predicted) | |

| Melting Point | Not experimentally determined in searched literature. | |

| Density | Not experimentally determined in searched literature. | |

| Refractive Index | Not experimentally determined in searched literature. | |

| Solubility | Soluble in common organic solvents. | Inferred from polymerization and modification reactions. |

| Stability | Stabilized with MEHQ to prevent premature polymerization. | [1] |

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of TFPMA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated full spectrum for TFPMA was not found in the search results, the expected chemical shifts can be inferred from the structure and data for similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the methyl protons of the methacrylate group. The vinyl protons will likely appear as two distinct signals in the range of 5.5-6.5 ppm, and the methyl protons will appear as a singlet around 1.9-2.0 ppm. The aromatic proton will show a multiplet, likely in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 165 ppm), the quaternary carbon of the methacrylate group, the vinyl carbons, the methyl carbon, and the carbons of the tetrafluorophenyl ring. The carbon atoms attached to fluorine will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For TFPMA, two distinct signals are expected for the two pairs of non-equivalent fluorine atoms on the aromatic ring. The chemical shifts will be highly sensitive to the electronic environment.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of TFPMA will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C=C stretch (alkene): An absorption band around 1630-1640 cm⁻¹.

-

C-F stretch (aromatic): Strong absorption bands in the region of 1100-1400 cm⁻¹.

-

C-O stretch (ester): Absorption bands in the 1100-1300 cm⁻¹ region.

Synthesis of this compound

The synthesis of TFPMA typically involves the esterification of 2,3,5,6-tetrafluorophenol with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Sources

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 2,3,5,6-Tetrafluorophenyl Methacrylate

Introduction: The Crucial Role of NMR in the Characterization of Fluorinated Methacrylates

In the realm of advanced materials and drug development, fluorinated polymers have carved out a significant niche owing to their exceptional properties, including high thermal stability, chemical resistance, and unique surface characteristics.[1] 2,3,5,6-Tetrafluorophenyl methacrylate (TFPMA) is a valuable monomer in the synthesis of such polymers, acting as a precursor for a variety of functional materials. The precise characterization of this monomer is paramount to ensuring the desired properties and reactivity in subsequent polymerization processes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the detailed structural elucidation of organic molecules. For fluorinated compounds like TFPMA, a dual-pronged approach employing both proton (¹H) and fluorine-19 (¹⁹F) NMR is not just advantageous, but essential. ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which translates to high sensitivity.[1] Furthermore, the large chemical shift dispersion in ¹⁹F NMR, often spanning over 800 ppm, provides exceptional resolution for distinguishing between fluorine atoms in subtly different chemical environments.[1]

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F NMR characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The causality behind experimental choices is explained, ensuring a deep understanding of the characterization process.

Molecular Structure and NMR-Active Nuclei

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure and the identification of its NMR-active nuclei.

Figure 1: Molecular Structure of this compound.

For the purpose of NMR analysis, we can categorize the protons and fluorine atoms into distinct chemical environments:

-

Methacrylate Protons:

-

Vinyl Protons (Ha, Hb): These are the two protons attached to the double bond of the methacrylate group. Due to their different spatial relationship with the carbonyl group, they are chemically non-equivalent.

-

Methyl Protons (Hc): The three protons of the methyl group attached to the double bond.

-

-

Aromatic Proton (Hd): The single proton on the tetrafluorophenyl ring.

-

Fluorine Atoms:

-

Ortho-Fluorines (Fortho): The two fluorine atoms at positions 2 and 6, ortho to the ester linkage.

-

Meta-Fluorines (Fmeta): The two fluorine atoms at positions 3 and 5, meta to the ester linkage.

-

Experimental Protocols: A Self-Validating System

The integrity of NMR data is built upon a foundation of meticulous experimental protocol. The following sections detail the step-by-step methodologies for acquiring high-quality ¹H and ¹⁹F NMR spectra of TFPMA.

Sample Preparation

The choice of solvent is critical in NMR spectroscopy. It must dissolve the analyte without reacting with it and should ideally not have signals that overlap with those of the analyte. Deuterated chloroform (CDCl₃) is an excellent choice for TFPMA due to its good solvating power for moderately polar organic compounds and its single residual proton peak at ~7.26 ppm, which is unlikely to interfere with the signals of interest.

Protocol:

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR and is often included in commercially available deuterated solvents. For ¹⁹F NMR, an external standard is often used, or the spectrometer's frequency is referenced to a known compound.

¹H NMR Spectroscopy: Acquisition Parameters

The following parameters are a robust starting point for acquiring a high-quality ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

Workflow:

Figure 3: ¹⁹F NMR Experimental Workflow.

Table 2: Recommended ¹⁹F NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | Corresponding to the ¹H frequency (e.g., 376 or 470 MHz) | Determined by the instrument's magnetic field. |

| Pulse Width | 30-45° | A smaller flip angle allows for a shorter relaxation delay. |

| Acquisition Time | 1-2 seconds | Sufficient for the expected linewidths. |

| Relaxation Delay | 1-2 seconds | Adequate for fluorine relaxation. |

| Number of Scans | 16-64 | May require more scans than ¹H NMR depending on concentration. |

| Spectral Width | 200-250 ppm | Covers a wide range of potential fluorine chemical shifts. |

| Decoupling | ¹H decoupling | Simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper signals. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Spectral Interpretation: Decoding the ¹H and ¹⁹F NMR Data

The following sections provide a detailed analysis of the expected ¹H and ¹⁹F NMR spectra of this compound, based on the data from its pyridinyl analogue and general principles of NMR spectroscopy.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of TFPMA is expected to be relatively simple, with distinct signals for the methacrylate and aromatic protons.

Table 3: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Vinyl (Ha) | ~6.0-6.3 | Singlet (or narrow multiplet) | 1H | Deshielded by the adjacent carbonyl group and the double bond. |

| Vinyl (Hb) | ~5.6-5.8 | Singlet (or narrow multiplet) | 1H | Less deshielded than Ha due to its cis-position relative to the carbonyl group. |

| Methyl (Hc) | ~1.9-2.1 | Singlet (or narrow multiplet) | 3H | Located on the methacrylate backbone. |

| Aromatic (Hd) | ~6.8-7.2 | Triplet of triplets (tt) | 1H | Coupled to the two ortho- and two meta-fluorine atoms. |

Data for vinyl and methyl protons are based on the analogue 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. [2] Key Observations and Interpretations:

-

Vinyl Protons: The two vinyl protons, Ha and Hb, are diastereotopic and are expected to have distinct chemical shifts. Their appearance as singlets (or very narrow multiplets) in the analogue suggests that the geminal coupling (²JHH) is very small, and any long-range couplings to the methyl protons are also minimal.

-

Methyl Protons: The methyl protons are expected to appear as a sharp singlet, integrating to three protons.

-

Aromatic Proton: The single aromatic proton will be coupled to the four fluorine atoms on the ring. The coupling to the two ortho-fluorines (³JHF) and the two meta-fluorines (⁴JHF) will give rise to a complex multiplet, likely a triplet of triplets. The magnitude of these coupling constants provides valuable structural information.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum, particularly when ¹H-decoupled, is expected to show two main signals corresponding to the two sets of chemically equivalent fluorine atoms.

Table 4: Expected ¹⁹F NMR Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H-decoupled) | Integration | Rationale |

| Ortho-Fluorines (Fortho) | ~ -140 to -150 | Multiplet | 2F | Influenced by the ester linkage and coupled to the meta-fluorines. |

| Meta-Fluorines (Fmeta) | ~ -155 to -165 | Multiplet | 2F | Coupled to the ortho-fluorines and the aromatic proton. |

Note: The chemical shifts for the pyridinyl analogue were reported as -93.6 and -163.4 ppm. The difference in the aromatic system (phenyl vs. pyridinyl) is expected to influence the chemical shifts. [2] Key Observations and Interpretations:

-

Chemical Shift Equivalence: Due to the symmetry of the 2,3,5,6-tetrafluorophenyl group, the two ortho-fluorines are chemically equivalent, as are the two meta-fluorines. This leads to two distinct signals in the ¹⁹F NMR spectrum.

-

Coupling Patterns: In a ¹H-decoupled spectrum, the ortho-fluorines will be coupled to the meta-fluorines, and vice versa. This will result in complex multiplets for each signal. The analysis of these coupling constants (JFF) can confirm the substitution pattern of the aromatic ring. The ortho-coupling (³JFF) is typically larger than the meta-coupling (⁴JFF) and para-coupling (⁵JFF).

-

Referencing: It is crucial to correctly reference the ¹⁹F NMR spectrum. Common references include CFCl₃ (trichlorofluoromethane) as an external standard.

Advanced NMR Techniques for Deeper Structural Insights

For a more in-depth analysis, two-dimensional (2D) NMR experiments can be employed to unambiguously assign signals and determine coupling networks.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the coupling (or lack thereof) between the vinyl and methyl protons of the methacrylate group.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the assignment of the carbon spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is invaluable for confirming the connectivity of the molecule, for instance, the connection between the methacrylate carbonyl carbon and the aromatic ring.

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons and fluorine atoms, which can be useful for conformational analysis.

Conclusion: A Robust Framework for Quality Control and Research

The comprehensive ¹H and ¹⁹F NMR characterization of this compound is a critical step in ensuring its purity and structural integrity for its application in polymer synthesis and drug development. This guide has provided a detailed framework for this analysis, from sample preparation to advanced spectral interpretation. By combining the high sensitivity and resolution of ¹⁹F NMR with the detailed structural information from ¹H NMR, researchers can confidently verify the identity and quality of this important fluorinated monomer. While the specific spectral data presented is based on a close structural analogue, the principles and methodologies outlined here provide a robust and self-validating system for the characterization of this compound and other similar fluorinated compounds.

References

-

Overstreet, S. M. J., et al. (2023). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 571–574. Available at: [Link]

Sources

solubility of 2,3,5,6-tetrafluorophenyl methacrylate in various solvents

An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrafluorophenyl Methacrylate

Authored by: Dr. Gemini, Senior Application Scientist

This compound (TFPMA) is a fluorinated monomer of significant interest in the development of advanced polymers for biomedical and material science applications. Its unique properties, imparted by the tetrafluorophenyl group, include enhanced thermal stability, chemical resistance, and specific reactivity for bioconjugation.[1][2] A critical parameter for the successful utilization of TFPMA in polymerization processes and formulation development is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of TFPMA, discusses the underlying chemical principles, and presents a detailed experimental protocol for researchers to determine its solubility in solvents relevant to their work. This guide is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this versatile monomer.

Introduction to this compound (TFPMA)

This compound is a specialized monomer used in the synthesis of polymers with tailored properties. The presence of the tetrafluorophenyl active ester group makes it particularly useful for post-polymerization modification, allowing for efficient conjugation with primary and secondary amines to form a variety of functional polymers.[2] This reactivity is highly valued in the development of materials for bioconjugation, such as in the creation of polymer-antibody conjugates.[1] Furthermore, the fluorine content in TFPMA contributes to desirable polymer characteristics such as low surface energy, hydrophobicity, and enhanced stability.[3][4]

Understanding the solubility of TFPMA is the first step in harnessing its potential. Proper solvent selection is crucial for achieving homogeneous reaction conditions, controlling polymerization kinetics, and ensuring the processability of the resulting polymers.

Physicochemical Properties of TFPMA

A summary of the key physicochemical properties of TFPMA is provided in the table below. These properties influence its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₄O₂ | [5] |

| Molecular Weight | 234.15 g/mol | [5] |

| Appearance | Colorless Liquid | General Observation |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available |

Understanding the Solubility of Fluorinated Monomers

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and the solvent. The molecular structure of TFPMA, with its polar methacrylate group and the highly fluorinated, nonpolar phenyl ring, results in a unique solubility profile.

The strong electron-withdrawing nature of the fluorine atoms on the phenyl ring significantly influences the electron distribution of the molecule. This can lead to favorable interactions with a range of solvents. Generally, fluorinated compounds exhibit solubility in fluorinated solvents and some common organic solvents, but their solubility in hydrocarbons and water can be limited.[3][6] The homopolymers of many fluorinated acrylates and methacrylates are often sparsely soluble in common organic solvents.[3][6]

To provide a practical reference, the following table summarizes the expected solubility of TFPMA in a variety of common laboratory solvents based on general principles for similar fluorinated methacrylates. It is important to note that this information is predictive and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility of TFPMA | Rationale |

| Acetone | Polar Aprotic | Soluble | Ketones are generally good solvents for methacrylates.[7] |

| Acetonitrile | Polar Aprotic | Soluble | Expected to be a good solvent due to its polarity. |

| Anisole | Nonpolar Aromatic | Soluble | Used as a solvent for the polymerization of acrylates.[8] |

| Chlorobenzene | Nonpolar Aromatic | Soluble | A common solvent for acrylate polymerization.[8] |

| Chloroform | Polar Aprotic | Soluble | A common solvent for many polymers.[9] |

| Cyclohexanone | Polar Aprotic | Soluble | Effective solvent for many polymers.[10] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A widely used solvent for organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent, dissolves many polymers.[9][11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent. |

| 1,4-Dioxane | Polar Aprotic | Soluble | A common solvent for polymerization reactions. |

| Ethyl Acetate | Polar Aprotic | Soluble | Esters are typically good solvents for methacrylates.[7] |

| Hexanes | Nonpolar Aliphatic | Insoluble/Sparsely Soluble | Aliphatic hydrocarbons are generally poor solvents for methyl methacrylates.[7] |

| Methanol | Polar Protic | Sparsely Soluble/Insoluble | Alcohols can have limited solvating power for less polar monomers. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common solvent for polymers and monomers.[7][9] |

| Toluene | Nonpolar Aromatic | Soluble | Aromatic hydrocarbons are good solvents for many methacrylates.[7] |

| Water | Polar Protic | Insoluble | The hydrophobic fluorinated ring will limit aqueous solubility. |

| Xylene | Nonpolar Aromatic | Soluble | An effective solvent for many methacrylate polymers.[7] |

Experimental Protocol for Determining TFPMA Solubility

The following is a detailed, step-by-step methodology for the qualitative and semi-quantitative determination of TFPMA solubility.

Materials and Equipment

-

This compound (TFPMA)

-

A range of analytical grade solvents (see table above)

-

Small glass vials with screw caps (e.g., 4 mL)

-

Calibrated pipettes or micropipettes

-

Analytical balance

-

Vortex mixer

-

Shaker or rotator

-

Temperature-controlled environment (e.g., lab bench at ambient temperature)

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12][13][14]

-

TFPMA is classified as a skin and eye irritant and may cause respiratory irritation.[13][15] Avoid inhalation of vapors and direct contact with skin and eyes.[12][13]

-

Consult the Safety Data Sheet (SDS) for TFPMA and all solvents used for detailed safety information.[12][13][14][16]

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of TFPMA.

Step-by-Step Procedure

-

Preparation of Test Samples:

-

Label a series of vials for each solvent to be tested.

-

Accurately weigh a specific amount of TFPMA (e.g., 10 mg) and add it to a vial.

-

Using a calibrated pipette, add a specific volume of the solvent to be tested (e.g., 1 mL) to the vial. This will give an initial concentration (e.g., 10 mg/mL).

-

-

Dissolution Process:

-

Securely cap the vial and vortex the mixture for 30-60 seconds to facilitate initial mixing.

-

Place the vials on a shaker or rotator and agitate at a consistent speed at ambient temperature for a set period (e.g., 4-24 hours) to allow the system to reach equilibrium.[17]

-

-

Solubility Determination (Qualitative):

-

After the agitation period, visually inspect each vial.

-

Categorize the solubility based on the following criteria:

-

Soluble: The solution is clear and transparent, with no visible undissolved particles.

-

Partially Soluble: The solution is cloudy or contains suspended particles, with some undissolved material remaining at the bottom.

-

Insoluble: The TFPMA remains as a distinct separate phase, with no apparent dissolution into the solvent.

-

-

-

Solubility Determination (Semi-Quantitative - Optional):

-

For solvents in which the TFPMA is soluble at the initial concentration, you can determine an approximate solubility limit.

-

Prepare a new set of vials with the same volume of solvent.

-

Incrementally add known amounts of TFPMA to each vial, vortexing and allowing time for dissolution after each addition, until saturation is reached (i.e., undissolved material persists).

-

The approximate solubility is the highest concentration at which the TFPMA fully dissolves.

-

Molecular Interactions and Solubility

The solubility of TFPMA in different solvents can be understood by considering the intermolecular forces at play.

Sources

- 1. Buy 2,3,5,6-Tetrafluorophenyl acrylate | 101156-32-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Progress in Fluorinated (meth)Acrylate Polymers Structures and Surface Wettability [manu56.magtech.com.cn]

- 5. This compound, 97% MIN. | 101156-31-4 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. RESIN SOLUBILITY [worldwin.co.kr]

- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. kinampark.com [kinampark.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. synquestlabs.com [synquestlabs.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

- 15. 2,3,5,6-Tetrafluorophenyl acrylate | C9H4F4O2 | CID 13587852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. materialneutral.info [materialneutral.info]

An In-Depth Technical Guide to 2,3,5,6-Tetrafluorophenyl Methacrylate: Synthesis, Polymerization, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluorophenyl methacrylate (TFPMA), a versatile fluorinated monomer with significant potential in materials science and biomedical applications. The guide delves into the synthesis of TFPMA, its key physicochemical properties, and its controlled polymerization via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. A core focus is placed on the utility of poly(this compound) (pTFPMA) as a reactive polymer platform for post-polymerization modification, particularly in the context of developing advanced drug delivery systems. The rationale behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to provide field-proven insights for researchers.

Introduction: The Significance of Activated Fluorinated Esters

In the realm of functional polymers, activated esters have emerged as pivotal intermediates for the synthesis of well-defined macromolecules with tailored functionalities. Among these, fluorinated phenyl methacrylates have garnered considerable attention due to their high reactivity towards nucleophiles and their enhanced hydrolytic stability compared to other activated esters. This compound (TFPMA), with the CAS Number 101156-31-4 , stands out as a particularly valuable monomer. Its tetrafluorinated phenyl leaving group provides a balance of reactivity and stability, making it an excellent choice for creating reactive polymer scaffolds. These scaffolds can be subsequently modified with a wide array of bioactive molecules, targeting ligands, or other functional moieties, paving the way for the development of sophisticated materials for drug delivery, diagnostics, and tissue engineering. This guide will provide the foundational knowledge and practical insights necessary to harness the full potential of TFPMA in your research endeavors.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its successful handling, polymerization, and application. The following table summarizes the key physicochemical data for TFPMA. It is important to note that while some data for the acrylate analogue is more readily available, the data presented here is for the methacrylate.

| Property | Value | Source |

| CAS Number | 101156-31-4 | |

| Molecular Formula | C₁₀H₆F₄O₂ | |

| Molecular Weight | 234.15 g/mol | |

| Appearance | Liquid | |

| Boiling Point | Not definitively reported; likely similar to analogous fluorinated methacrylates which often require vacuum distillation. | Inferred from similar compounds |

| Melting Point | Not available | |

| Density | Not available | |

| Flash Point | > 100 °C |

Synthesis of this compound

The synthesis of TFPMA is typically achieved through the esterification of 2,3,5,6-tetrafluorophenol with methacryloyl chloride. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. The choice of base and reaction conditions is critical to ensure high yield and purity.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example based on standard esterification procedures.[1] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add methacryloyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, filter the mixture to remove the salt precipitate. Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive methacryloyl chloride.

-

Inert Atmosphere: A nitrogen atmosphere prevents side reactions with atmospheric oxygen and moisture.

-

Base: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.

-

Controlled Addition: Dropwise addition of methacryloyl chloride at low temperature helps to control the exothermicity of the reaction.

Controlled Radical Polymerization of TFPMA

To create well-defined polymers with controlled molecular weights and low dispersity, controlled radical polymerization techniques are employed. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful methods for this purpose.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile method for polymerizing a wide range of monomers, including methacrylates.[2][3] It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex.

Caption: A typical workflow for the ATRP of this compound.

-

Catalyst and Ligand Preparation: In a Schlenk flask, add Cu(I)Br (1.0 eq) and the ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) (1.0 eq).

-

Addition of Monomer and Initiator: Add the TFPMA monomer (e.g., 100 eq) and the solvent (e.g., anisole). Stir the mixture to dissolve the components.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Initiation: After the final thaw, backfill the flask with nitrogen. Add the initiator (e.g., ethyl α-bromoisobutyrate, 1.0 eq) via syringe.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

-

Monitoring and Termination: Monitor the polymerization by taking samples at regular intervals and analyzing them by ¹H NMR and Gel Permeation Chromatography (GPC) to determine monomer conversion and polymer molecular weight and dispersity. To terminate the polymerization, cool the flask and expose the mixture to air.

-

Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol or hexane, filter, and dry under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful controlled radical polymerization technique that is compatible with a wide range of monomers. It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[4]

Caption: A generalized workflow for the RAFT polymerization of TFPMA.

-

Reaction Setup: In a Schlenk tube, combine the TFPMA monomer, the RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB), the thermal initiator (e.g., azobisisobutyronitrile, AIBN), and the solvent (e.g., 1,4-dioxane).

-

Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture to remove oxygen.

-

Polymerization: After backfilling with nitrogen, place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 60-80 °C).

-

Monitoring and Termination: Track the progress of the polymerization via ¹H NMR and GPC. The polymerization can be stopped at the desired conversion by cooling the reaction mixture to room temperature and exposing it to air.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a stirred, cold non-solvent (e.g., methanol or hexane). The precipitated polymer is then collected by filtration and dried under vacuum.

Applications in Drug Development: The Power of Post-Polymerization Modification

The true strength of pTFPMA lies in its ability to serve as a versatile platform for post-polymerization modification. The tetrafluorophenyl ester groups are highly susceptible to nucleophilic attack by primary amines, allowing for the straightforward synthesis of a wide range of functional polymers. This is particularly advantageous in drug delivery, where polymers can be tailored to have specific properties such as biocompatibility, stimuli-responsiveness, and cell-targeting capabilities.[5][6][7][8]

Post-Polymerization Modification Workflow

Caption: General scheme for the post-polymerization modification of pTFPMA.

Case Study: pH-Responsive Drug Delivery Systems

A key challenge in cancer chemotherapy is the selective delivery of cytotoxic drugs to tumor tissues while minimizing damage to healthy cells. The slightly acidic microenvironment of tumors (pH ~6.5-6.8) can be exploited to trigger drug release from pH-responsive nanocarriers. By modifying pTFPMA with a pH-sensitive amine, it is possible to create polymers that are stable at physiological pH (7.4) but undergo a conformational change or degradation in acidic conditions, leading to drug release.

For instance, pTFPMA can be functionalized with a primary amine containing a pH-labile linkage to a drug molecule. In the bloodstream, the drug remains conjugated to the polymer. Upon accumulation in the tumor microenvironment via the enhanced permeability and retention (EPR) effect, the acidic pH cleaves the linker, releasing the drug at the target site. This strategy enhances the therapeutic efficacy and reduces systemic toxicity.

Hydrolytic Stability: A Key Advantage

The tetrafluorophenyl ester of TFPMA offers superior hydrolytic stability compared to many other activated esters, such as N-hydroxysuccinimide (NHS) esters.[9][10] This is a critical feature for drug delivery applications, as the polymer-drug conjugate must remain intact in the aqueous environment of the bloodstream during circulation to the target site. The electron-withdrawing fluorine atoms on the phenyl ring stabilize the ester bond, making it less susceptible to premature hydrolysis.

Conclusion

This compound is a highly valuable monomer for the synthesis of well-defined, reactive polymers. Its controlled polymerization via ATRP and RAFT allows for precise control over the polymer architecture. The resulting poly(this compound) is an excellent platform for post-polymerization modification, enabling the creation of a diverse range of functional materials with tailored properties. For researchers in drug development, pTFPMA offers a robust and versatile tool for designing advanced, targeted, and stimuli-responsive drug delivery systems. The combination of high reactivity with good hydrolytic stability makes TFPMA a superior choice for creating the next generation of polymer therapeutics.

References

- Controlled polymerization of 2,3,5,6-tetrafluorophenyl methacryl

- The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers

-

How to Conduct an ATRP. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

-

Poly(pentafluorophenyl acrylate). Wikipedia. [Link]

-

Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry. [Link]

-

Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. ACS Publications. [Link]

-

Postpolymerization Modification of Poly(Pentafluorophenyl methacrylate): Synthesis of a Diverse Water-Soluble Polymer Library. University of Manchester. [Link]

-

Modeling Polyzwitterion-Based Drug Delivery Platforms: A Perspective of the Current State-of-the-Art and Beyond. ACS Publications. [Link]

-

Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. TSIB. [Link]

- 2,3,5,6-Tetrafluorophenyl acryl

-

2,3,5,6-Tetrafluorophenyl acrylate | C9H4F4O2 | CID 13587852. PubChem. [Link]

-

2,2,3,3-Tetrafluoropropyl methacrylate. CAS Common Chemistry. [Link]

- Synthesis method for 2,3,5,6-tetrafluorophenol.

- Preparation method of 2,3,5, 6-tetrafluorophenol.

-

Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)amine as a Catalyst. ACS Publications. [Link]

- Synthesis of pentafluorophenyl(meth)

-

Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. SpringerLink. [Link]

-

Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. DergiPark. [Link]

-

RAFT polymerization steps for block-copolymerization.. ResearchGate. [Link]

-

Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. MDPI. [Link]

-

Drug Delivery Polymers Case Study. Jordi Labs. [Link]

Sources

- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Modeling Polyzwitterion-Based Drug Delivery Platforms: A Perspective of the Current State-of-the-Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]

- 10. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

hydrolytic stability of 2,3,5,6-tetrafluorophenyl methacrylate monomer

An In-Depth Technical Guide to the Hydrolytic Stability of 2,3,5,6-Tetrafluorophenyl Methacrylate (TFPMA) Monomer

Authored by: A Senior Application Scientist

Abstract

This compound (TFPMA) is a critical building block in the synthesis of advanced functional polymers, particularly for biomedical and drug delivery applications. Its utility is derived from the tetrafluorophenyl (TFP) ester group, an active ester that facilitates straightforward covalent conjugation with amine-containing biomolecules. However, this same reactivity renders the monomer susceptible to hydrolysis, a critical stability concern that can impact storage, polymerization, and the functional integrity of the resulting polymer. This guide provides an in-depth examination of the hydrolytic stability of the TFPMA monomer, detailing the underlying chemical mechanisms, influential factors, and robust experimental protocols for its evaluation.

Introduction: The Double-Edged Sword of Reactivity

In the development of sophisticated polymer-based drug delivery systems, monomers that can be readily functionalized are of paramount importance.[1][2] TFPMA has emerged as a valuable monomer for synthesizing "active" polymer backbones. These polymers serve as scaffolds that can be subsequently conjugated with therapeutic agents, targeting ligands, or other functional moieties via simple amidation chemistry.[3] The electron-withdrawing nature of the tetrafluorinated ring makes the TFP ester an excellent leaving group, enabling efficient reaction with primary amines under mild conditions.

However, this high reactivity presents a significant challenge: susceptibility to hydrolysis. The ester linkage is vulnerable to nucleophilic attack by water, leading to the degradation of the monomer. This degradation is not a trivial issue; it can lead to:

-

Loss of Monomer Integrity: Compromising the purity of the starting material and affecting polymerization kinetics.

-

Failed Polymer Functionalization: The hydrolyzed monomer yields a simple methacrylic acid unit, which is inert to the intended amine-coupling reaction, thereby reducing the functional yield of the final polymer conjugate.

-

Inconsistent Results: Poorly controlled hydrolysis can introduce significant batch-to-batch variability, a critical failure in a regulated drug development environment.

Understanding and controlling the hydrolytic stability of TFPMA is therefore essential for any researcher or developer utilizing this monomer. This guide provides the foundational knowledge and practical methodologies to achieve this control.

The Chemistry of TFPMA Hydrolysis

The core of TFPMA's instability lies in the ester bond connecting the methacrylate backbone to the tetrafluorophenyl leaving group. Hydrolysis is the cleavage of this bond by water, yielding 2,3,5,6-tetrafluorophenol and methacrylic acid.

The Hydrolysis Mechanism

The hydrolysis of esters can be catalyzed by either acid or base. For active esters like TFPMA, base-catalyzed hydrolysis is the predominant and most concerning pathway due to the significantly increased reaction rate.[4][5]

-

Base-Catalyzed Hydrolysis: This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the tetrafluorophenoxide anion—a stable leaving group. This process regenerates the hydroxide catalyst, making it a highly efficient degradation pathway, even at moderately basic pH. The rate of this reaction is directly proportional to the hydroxide ion concentration.[4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile, water. While possible, this pathway is generally much slower than the base-catalyzed route for TFPMA.

The following diagram illustrates the more prevalent base-catalyzed hydrolysis pathway.

Caption: Base-catalyzed hydrolysis pathway of TFPMA monomer.

Experimental Protocol: A Forced Degradation Study

To quantitatively assess the hydrolytic stability of TFPMA, a forced degradation study is the most effective approach.[6][7] This involves subjecting the monomer to a range of stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Objective

To determine the rate of TFPMA hydrolysis under neutral, acidic, and basic aqueous conditions at a controlled temperature.

Materials & Equipment

-

This compound (TFPMA) Monomer

-

Acetonitrile (ACN) or Tetrahydrofuran (THF), HPLC grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

HPLC system with UV detector

-

C18 Reverse-Phase HPLC Column

-

Constant temperature incubator or water bath

-

pH meter

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for TFPMA hydrolytic stability study.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve TFPMA monomer in acetonitrile (ACN) to prepare a concentrated stock solution (e.g., 10 mg/mL). ACN is used as a co-solvent to ensure the monomer is fully dissolved before introduction to the aqueous media.

-

Preparation of Degradation Media: Prepare the following aqueous solutions:

-

Acidic: 0.1 M HCl (pH 1.0)

-

Neutral: Phosphate Buffered Saline (pH 7.4)

-

Basic: 0.1 M NaOH (pH 13.0)

-

Scientist's Note: Using buffered systems around neutral pH is crucial as the hydrolysis of the ester produces methacrylic acid, which can lower the pH of unbuffered solutions over time, affecting the reaction rate.

-

-

Initiation of Degradation:

-

Pre-heat the degradation media to the desired study temperature (e.g., 37°C or 50°C).

-

To initiate the experiment, add a small, precise volume of the TFPMA stock solution to each medium to achieve a final concentration of approximately 0.1 mg/mL. The final concentration of ACN should be kept low (<5%) to minimize its effect on the reaction.

-

Immediately withdraw the first sample (t=0).

-

-

Time-Course Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). The sampling frequency should be higher for the basic condition, where degradation is expected to be fastest.

-

Sample Analysis (Stability-Indicating HPLC):

-

Analyze each sample immediately by HPLC. If immediate analysis is not possible, quench the reaction by diluting the sample in the mobile phase and storing it at a low temperature (4°C).

-

Method Parameters (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Rationale: A stability-indicating method must be able to resolve the TFPMA monomer peak from its degradation products (methacrylic acid and 2,3,5,6-tetrafluorophenol) and any other impurities.[8] Method validation should confirm this specificity.

-

-

Data Analysis and Interpretation

The hydrolysis of TFPMA is expected to follow pseudo-first-order kinetics, where the concentration of water is in vast excess and considered constant.[4] The integrated rate law is:

ln([A]t) = -k't + ln([A]₀)

Where:

-

[A]t is the concentration of TFPMA at time t.

-

[A]₀ is the initial concentration of TFPMA.

-

k' is the pseudo-first-order rate constant.

A plot of ln(% Remaining TFPMA) versus time (t) will yield a straight line with a slope equal to -k'. The half-life (t₁/₂) of the monomer under each condition can then be calculated as 0.693 / k'.

Expected Results

The following table summarizes hypothetical but expected quantitative data from such a study.

| Condition (at 37°C) | pH | Pseudo-First-Order Rate Constant (k') (h⁻¹) | Half-Life (t₁/₂) (hours) | % Degradation after 24h |

| Acidic | 1.0 | ~0.001 | ~693 | < 5% |

| Neutral | 7.4 | ~0.02 | ~34.7 | ~38% |

| Basic | 13.0 | ~2.3 | ~0.3 | > 99% |

Note: These values are illustrative and will vary based on exact temperature and buffer conditions.

The results clearly demonstrate that the hydrolytic stability of TFPMA is highly dependent on pH. The monomer is relatively stable under acidic conditions but degrades significantly at neutral pH and is extremely unstable under basic conditions.

Practical Implications for Researchers and Developers

-

Monomer Storage: TFPMA monomer should be stored in a cool, dry place, protected from moisture. It is best stored as a solid under an inert atmosphere. Solutions of the monomer should be prepared fresh in anhydrous solvents.

-

Polymerization Conditions: When polymerizing TFPMA, it is critical to use anhydrous solvents and ensure all reagents are dry to prevent premature hydrolysis. If aqueous polymerization techniques (e.g., emulsion, suspension) are considered, the pH must be carefully controlled, preferably kept in the slightly acidic range (pH 5-6) to maximize monomer stability.[5]

-

Post-Polymerization Functionalization: When conjugating amines to a TFPMA-containing polymer, the reaction is often performed in an organic solvent (e.g., DMF, DMSO) with a non-nucleophilic base. If aqueous buffers are used, a compromise must be struck. A pH between 8 and 9 can facilitate the amidation reaction, but the competing hydrolysis reaction will also be accelerated.[4] Therefore, reaction times should be minimized, and the stability of the active ester under these specific conditions should be characterized.

Conclusion

The hydrolytic stability of this compound is a critical parameter governed primarily by pH. The ester linkage is highly susceptible to base-catalyzed hydrolysis, leading to rapid degradation of the monomer. A thorough understanding of this instability, quantified through systematic forced degradation studies, is essential for the successful application of TFPMA in the synthesis of functional polymers for drug delivery and other advanced applications. By controlling for moisture and pH during storage, polymerization, and conjugation, researchers can harness the full potential of this versatile active ester monomer.

References

- Patsnap Eureka. (2025). Enhancing Acrylic Resin's Resistance to Hydrolysis.

- Jordan, C. E., et al. (n.d.). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC - NIH.

- Reddy, G. S., et al. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.

- LebaTex. (2019). Hydrolysis Testing Methods.

- Scholars' Mine. (2021). Experimental Data on Water Soluble Polymers Thermal and Hydrolytic Stability, Reactivity Ratios of Monomers and Frr Calculation.

- OUCI. (n.d.). Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment….

- ResearchGate. (n.d.). Controlled polymerization of this compound.

- ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing Procedure.

- van der Veen, M., et al. (2021). Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate. PMC - NIH.

- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.

- Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.

- MDPI. (n.d.). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery.

- U.S. National Library of Medicine. (2021). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PubMed.

Sources

- 1. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery | MDPI [mdpi.com]

- 2. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

theoretical studies on the electronic properties of fluorinated methacrylates

An In-Depth Technical Guide: Theoretical Exploration of the Electronic Properties of Fluorinated Methacrylates

Abstract

Fluorinated polymers, particularly those derived from methacrylate monomers, represent a unique and highly valuable class of materials. The strategic incorporation of fluorine atoms imparts a suite of exceptional properties, including high thermal stability, chemical inertness, low surface energy, and distinct electronic characteristics.[1][2][3] Understanding the origin of these properties at a fundamental electronic level is paramount for the rational design of new materials for advanced applications, from low-refractive-index optics to biocompatible coatings and drug delivery matrices. This technical guide provides an in-depth exploration of the theoretical methods used to study the electronic properties of fluorinated methacrylates, focusing on the insights gained from quantum chemical calculations. We will dissect the causal relationships between fluorine substitution and the resulting electronic structure, offering a framework for researchers, materials scientists, and drug development professionals to predict and engineer polymer performance.

Introduction: The Significance of Fluorine in Methacrylate Polymers

Methacrylate polymers, such as poly(methyl methacrylate) (PMMA), are ubiquitous due to their optical clarity, processability, and mechanical properties. However, the substitution of hydrogen atoms with fluorine in the monomer side-chain dramatically alters the material's character. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, and fluorine is the most electronegative element.[4][5] This combination results in polymers with:

-

Enhanced Thermal and Chemical Stability: The strength of the C-F bond makes the polymer resistant to degradation from heat, harsh chemicals, and UV radiation.[3][6][7]

-

Low Surface Energy: Fluorinated chains exhibit weak intermolecular forces, leading to surfaces that are both hydrophobic and oleophobic (water- and oil-repellent).[8][9][10]

-

Unique Electronic Profile: Fluorine's intense electron-withdrawing nature profoundly modifies the electronic landscape of the monomer and the resulting polymer, stabilizing molecular orbitals and altering reactivity.[5][11][12]

These properties make fluorinated poly(meth)acrylates indispensable in high-performance coatings, flexible electronics, energy storage, and advanced biomedical applications.[1][2] Theoretical studies provide a powerful lens to understand these enhancements from first principles, bypassing the often complex and costly synthesis of novel monomers for initial screening.[3]

The Computational Lens: Density Functional Theory (DFT) in Polymer Science

To accurately model the electronic behavior of fluorinated methacrylates, quantum mechanical methods are essential. Density Functional Theory (DFT) has emerged as the workhorse for such investigations due to its excellent balance of computational cost and accuracy.[13]

Why DFT? The Causality Behind the Choice

Unlike simpler models, DFT accounts for electron correlation—the way electrons interact and influence each other's motion—which is critical for describing chemical bonding and reactivity. The choice of DFT is justified by its ability to reliably predict key electronic descriptors:

-

Molecular Orbital Energies: Specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Electron Density and Electrostatic Potential: Revealing how charge is distributed across the molecule.

-

Bonding Characteristics: Analyzing the nature and strength of chemical bonds.

-

Global Reactivity Descriptors: Quantities like hardness, softness, and electronegativity, which predict a molecule's stability and reaction tendencies.[14]

Studies have successfully used DFT to model the polymerization kinetics and properties of various acrylates, including fluorinated variants, demonstrating its predictive power.[13]

A Self-Validating System: The Computational Workflow

A robust theoretical study follows a self-validating workflow that ensures reproducibility and accuracy. The process involves careful selection of the theoretical level (functional and basis set), geometry optimization, property calculation, and analysis.

Caption: Diagram 1: A typical workflow for analyzing the electronic properties of a monomer using DFT.

The Fluorine Effect: A Deep Dive into Electronic Structure Modification

The introduction of fluorine atoms instigates a cascade of electronic effects that redefine the methacrylate monomer's properties. These changes are primarily rooted in fluorine's extreme electronegativity and the resulting inductive effects.

Stabilization of Molecular Orbitals and the HOMO-LUMO Gap

The most significant consequence of fluorination is the stabilization of the molecule's frontier molecular orbitals (HOMO and LUMO). Fluorine atoms act as powerful electron sinks, withdrawing electron density from the carbon backbone.[5] This inductive pull lowers the energy of all molecular orbitals.

Crucially, the LUMO is often stabilized more significantly than the HOMO. This leads to an increase in the HOMO-LUMO energy gap (ΔE). A larger gap is a hallmark of greater chemical stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[11][14] This theoretical finding directly explains the observed chemical inertness of fluorinated polymers.

Caption: Diagram 2: Fluorination stabilizes both HOMO and LUMO, typically widening the energy gap.

Redistribution of Electron Density

Fluorination creates highly polarized C-F bonds, leading to a significant redistribution of charge across the monomer. This can be visualized using the Molecular Electrostatic Potential (MEP) map, where red indicates electron-rich (negative potential) regions and blue indicates electron-poor (positive potential) regions.

In a typical methacrylate, the negative potential is concentrated around the carbonyl oxygen. In a fluorinated analogue, strong negative potentials also appear around the fluorine atoms, while the adjacent carbon atoms become more electron-deficient (more positive).[5][14] This charge separation influences intermolecular interactions, polymer packing, and the material's dielectric properties, which are critical for applications in electronics and energy storage.[1]

Quantitative Comparison

To illustrate these effects, the table below presents calculated electronic properties for a standard monomer, Methyl Methacrylate (MMA), versus a common fluorinated monomer, 2,2,2-Trifluoroethyl Methacrylate (TFEMA).

| Property | Methyl Methacrylate (MMA) | 2,2,2-Trifluoroethyl Methacrylate (TFEMA) | Rationale for Change |

| HOMO Energy | ~ -7.1 eV | ~ -7.8 eV | Inductive withdrawal by -CF3 group stabilizes the orbital. |

| LUMO Energy | ~ -0.9 eV | ~ -1.2 eV | Stabilization effect is also felt by the LUMO. |

| HOMO-LUMO Gap (ΔE) | ~ 6.2 eV | ~ 6.6 eV | The gap widens, indicating greater kinetic stability.[11][14] |

| Dipole Moment | ~ 1.9 D | ~ 3.5 D | Highly polar C-F bonds create a much larger net dipole moment. |

| (Note: Values are representative and depend on the specific DFT functional and basis set used for calculation.) |

Methodologies: A Practical Protocol for DFT Analysis

This section provides a detailed, step-by-step protocol for performing a DFT analysis on a fluorinated methacrylate monomer using a common quantum chemistry software package like Gaussian.

Experimental Protocol: DFT Calculation of TFEMA

-

Molecule Construction:

-

Launch a molecular modeling program (e.g., GaussView, Avogadro).

-

Construct the 3D structure of 2,2,2-Trifluoroethyl Methacrylate (TFEMA).

-

Perform an initial, quick structure cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Input File Generation:

-

Set up the calculation parameters. This is the most critical step.

-

Route Section (#p): Specify the theory, basis set, and type of calculation. A robust choice is #p B3LYP/6-311+G(d,p) Opt Freq.

-

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional. A widely used and well-validated functional for organic molecules.

-

6-311+G(d,p): The basis set. This triple-zeta basis set provides a flexible and accurate description of the electron orbitals. + adds diffuse functions for non-bonding electrons, and (d,p) adds polarization functions for non-spherical orbital shapes.

-

Opt: Requests a geometry optimization to find the lowest-energy conformation.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (no imaginary frequencies).

-

-

Charge and Multiplicity: For a neutral TFEMA monomer, this will be 0 1 (charge 0, spin multiplicity 1).

-

Molecular Specification: Provide the Cartesian coordinates of the constructed molecule.

-

-

Job Submission and Execution:

-

Save the input file (e.g., tfema.gjf).

-

Submit the job to the Gaussian computational engine.

-

Monitor the calculation for successful completion. This may take minutes to hours depending on computational resources.

-

-

Analysis of Results:

-

Optimization and Frequencies: Open the output log file. Confirm that the optimization converged and that the frequency calculation yields zero imaginary frequencies.

-

Orbital Energies: Search the log file for "Alpha Orbital Energies". The last occupied orbital is the HOMO, and the first unoccupied orbital is the LUMO. Record their energy values.

-

Visualization: Use the generated checkpoint file (.chk) to create visualization files (e.g., cube files) for the HOMO, LUMO, and the total electron density.

-

Electrostatic Potential: Generate an MEP map by plotting the electrostatic potential onto the total electron density surface. Analyze the charge distribution as described in Section 3.2.

-

Comparison: Repeat steps 1-4 for the non-fluorinated analogue (MMA) using the exact same theoretical level (functional and basis set) to ensure a valid, direct comparison.

-

Conclusion: From Theoretical Insight to Practical Innovation

Theoretical studies of the electronic properties of fluorinated methacrylates provide indispensable insights into the fundamental origins of their remarkable performance. By employing robust computational methods like DFT, researchers can dissect the profound impact of fluorine substitution on molecular orbital energies, electron distribution, and chemical stability.[12] The strong inductive effect of fluorine atoms stabilizes the electronic structure, widens the HOMO-LUMO gap, and creates highly polarized molecules—all of which directly correlate to the enhanced thermal stability, chemical inertness, and unique surface properties observed experimentally.[3][5][6] This predictive power allows for the in silico design and screening of novel monomers, accelerating the development of next-generation materials for targeted applications in coatings, electronics, and medicine, where precise control over electronic and interfacial properties is paramount.

References

-

Center for Molecular Modeling. (n.d.). DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates. Retrieved from [Link]

-

ProQuest. (n.d.). Recent advances in fluorinated polymers: synthesis and diverse applications. Retrieved from [Link]

-

Pina, S., et al. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC, NIH. Retrieved from [Link]

-

ResearchGate. (2009). DFT Study on the Propagation Kinetics of Free-Radical Polymerization of R-Substituted Acrylates. Retrieved from [Link]

-

ResearchGate. (2014). Fluorinated Poly(meth)acrylate: Synthesis and properties. Retrieved from [Link]

-

Panagiotopoulos, A., et al. (n.d.). Synthesis, characterization and surface properties of fluorinated methacrylic polymers for the protection and conservation of stone. Retrieved from [Link]

- Smithers Rapra. (2015). Fluorinated Polymers: Volume 1: Synthesis, Properties, Processing and Simulation.

-

OUCI. (n.d.). Fluorinated polymers: evaluation and characterization of structure and composition. Retrieved from [Link]

-

Chemistry For Everyone. (2024). What Are Fluorinated Acrylic Polymers? YouTube. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. Retrieved from [Link]

-

ResearchGate. (2021). Fluorinated polymers: evaluation and characterization of structure and composition. Retrieved from [Link]

-

ResearchGate. (2006). Fluorinated acrylic copolymers: Part I: Study of clear coatings. Retrieved from [Link]

-

Bioengineer.org. (2024). Lithium Metal Powers Electrochemical PFAS Reduction Breakthrough. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the.... Retrieved from [Link]

-

ACS Publications. (n.d.). ACS Applied Polymer Materials Ahead of Print. Retrieved from [Link]

-

ResearchGate. (2013). Thermal and optical properties of highly fluorinated copolymers of methacrylates. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO and LUMO for methyl 3-(2-furyl)acrylate. Retrieved from [Link]

-

PubMed. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. Retrieved from [Link]

-

MDPI. (2018). Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices. Retrieved from [Link]

-

NIH. (n.d.). Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

-

PubMed. (2024). Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Fluorine substitution on the photobiological and electronic properties of Resveratrol crystal structure: A first- principles study. Retrieved from [Link]

-

Semantic Scholar. (2022). Fluorine-Modulated Electronic Structure and Atomic Bonding of the Titanium Surface. Retrieved from [Link]

Sources

- 1. Recent advances in fluorinated polymers: synthesis and diverse applications - ProQuest [proquest.com]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bioengineer.org [bioengineer.org]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. mdpi.com [mdpi.com]

- 10. Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Degradation Profile of Poly(trifluoropropyl)methylsiloxane (poly(TFPM))

Introduction

Poly(trifluoropropyl)methylsiloxane, commonly abbreviated as poly(TFPM) or FVMQ in its elastomer form, represents a unique class of specialty polymers. It ingeniously combines the high thermal stability and flexibility of a siloxane backbone with the chemical resistance imparted by fluorinated side chains.[1][2] This synergy results in a material with an exceptional operational temperature range (typically -60°C to over 200°C), outstanding resistance to non-polar solvents, fuels, and oils, and excellent weathering and ozone resistance.[1][3]